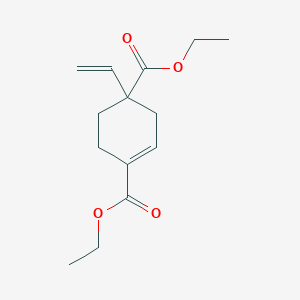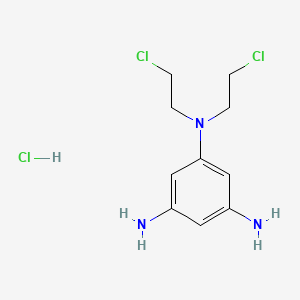
2,4,6-Trinitrophenol--5-methyl-7,8-dihydroquinoline (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by a coupling reaction with 5-methyl-7,8-dihydroquinoline. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the coupling reaction may involve the use of a base such as sodium hydroxide to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with additional steps to ensure purity and safety. This may include recrystallization and purification processes to remove any impurities and stabilize the compound for storage and use.
化学反応の分析
Types of Reactions
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized further under strong oxidizing conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more highly nitrated phenols or quinones.
Reduction: Formation of 2,4,6-triaminophenol derivatives.
Substitution: Formation of various substituted phenols or quinolines depending on the substituent used.
科学的研究の応用
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in industrial applications.
5-Methyl-7,8-dihydroquinoline: Studied for its biological activity and potential therapeutic applications.
Uniqueness
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline is unique due to its combination of explosive and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .
特性
CAS番号 |
60499-14-1 |
|---|---|
分子式 |
C16H14N4O7 |
分子量 |
374.30 g/mol |
IUPAC名 |
5-methyl-7,8-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-6-10-9(8)5-3-7-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5,7H,2,6H2,1H3;1-2,10H |
InChIキー |
SHQBFLNQHPZOJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC2=C1C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)


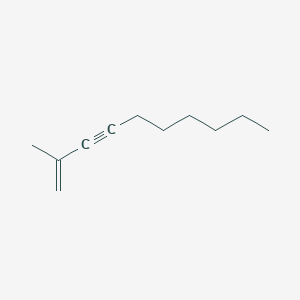
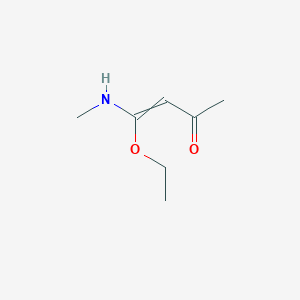
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
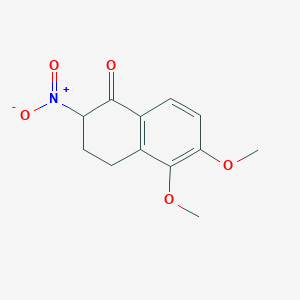
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
